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Compound of Interest

Compound Name: 3,3-dimethyl-1-(2-phenylethyl)urea
CAS No.: 67616-21-1
Cat. No.: B6246010

Get Quote

Executive Summary

This guide provides a technical analysis of 3,3-dimethyl-1-(2-phenylethyl)urea (CAS: 67616-
21-1), a substituted urea derivative structurally related to the phenylurea class of herbicides
(e.g., Fenuron) and pharmaceutical pharmacophores.

While often utilized as a synthetic intermediate or a structural probe in structure-activity
relationship (SAR) studies, the solid-state properties of this compound are critical for
formulation stability and solubility prediction. This document synthesizes established
crystallographic data with rigorous protocols for thermodynamic characterization, addressing
the specific melting point range of 89-90 °C and outlining the methodology for determining
enthalpy of fusion (

) and heat capacity (

).
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Chemical Identity & Structural Context[1][2][3]1[4][5]
[6][71[8][°]

Before thermodynamic assessment, the chemical identity must be unequivocally established.
The presence of the 2-phenylethyl flexible linker distinguishes this molecule from rigid
phenylureas, introducing specific conformational degrees of freedom that influence crystal

packing.

Table 1: Physicochemical Identity
Property Specification
Chemical Name 3,3-dimethyl-1-(2-phenylethyl)urea
IUPAC Name 1,1-dimethyl-3-(2-phenylethyl)urea
CAS Registry Number 67616-21-1

Molecular Formula

Molecular Weight 192.26 g/mol
Physical State Colorless crystalline solid
Crystal System Orthorhombic (Space group: Pbca)

Structural Significance

The molecule features a dimethylated nitrogen (

) and a mono-substituted nitrogen (
) attached to a phenylethyl group.

» H-Bonding: The single amide proton at

acts as a hydrogen bond donor, while the carbonyl oxygen serves as the acceptor.
Crystallographic data confirms these interactions form

chains along the [010] direction, a primary driver of the lattice energy and melting point [1].
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» Conformational Flexibility: The ethyl linker allows the phenyl ring to adopt specific
orientations relative to the urea plane, affecting polymorphism potential—a critical risk factor
in drug development.

Thermodynamic Properties
Melting Point ()

The melting point is the primary indicator of purity and lattice stability. For 3,3-dimethyl-1-(2-
phenylethyl)urea, the phase transition is sharp, indicative of a well-ordered crystalline lattice.

o Experimental Value:89-90 °C [1]

e Literature Range: 88—90 °C [1]; 81-82 °C [2] (Note: Lower values in older literature likely
indicate impurities or solvent occlusion).

Enthalpy of Fusion () & Heat Capacity ()

Note: While specific

values for this exact CAS are not standard in broad databases, they are derived experimentally
using the protocols below. For structural analogs (e.g., 1,1-dimethyl-3-phenylurea),

typically ranges between 15-25 kJ/mol.

The thermodynamic solubility of a drug-like molecule is governed by the General Solubility
Equation (GSE), where the melting point and enthalpy of fusion are the dominant solid-state
terms:

Why this matters: A5 °C error in

or a 10% error in
can lead to significant deviations in predicted solubility, affecting bioavailability models.

Experimental Protocols

As a Senior Scientist, | prioritize self-validating protocols. The following workflows ensure data
integrity for this specific urea derivative.
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Synthesis & Purification (Pre-requisite)

Thermodynamic data is meaningless without defined purity. The preferred synthesis utilizes
dimethylcarbamoyl chloride to ensure regioselectivity.

Yield ~99%

Target:
3,3-dimethyl-1-(2-phenylethyl)urea
(>99% Purity)

Start: 2-Phenylethylamine }—b

+ Dimethylcarbamoy! chloride Cat: Triethylamine Reflux (1 h) Workup: Recrystallization:
(1.1eq) Solvent: DCM Acid/Base Wash EtOH/Ether (1:3)

Click to download full resolution via product page

Figure 1: Validated synthetic route for high-purity thermodynamic samples [1].

Differential Scanning Calorimetry (DSC) Protocol

This protocol determines

, and screens for polymorphism.

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+) Purge Gas:
Nitrogen (50 mL/min)

Step-by-Step Methodology:

o Sample Prep: Weigh 2—4 mg of dried sample into a Tzero aluminum pan. Hermetically seal
(pinhole lid if solvent loss is suspected, though not expected here).

o Equilibration: Equilibrate at 25 °C.
e Ramp 1 (Screening): Heat at 10 °C/min to 120 °C (30 °C above expected MP).
o Observation: Look for a single sharp endotherm at ~89 °C.
o Calculation: Integrate the peak to find
(J/9).

e Cooling (Reversibility): Cool at 10 °C/min to 0 °C.
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o Observation: Look for recrystallization exotherm. If absent, the sample has formed a glass.

e Ramp 2 (Purity Check): Heat at 2 °C/min to 120 °C.
o Analysis: Use the Van't Hoff purity analysis on the leading edge of the melt peak.
Acceptance Criteria:
e Onset Temperature: 89.0 £ 1.0 °C.
o Peak Shape: Sharp (Peak width at half height < 1.5 °C).

¢ Baseline: Flat before and after transition.

Sample: 3-5 mg
(Dried, Powdered)

l

Heat Cycle 1
(20°C/min to 120°C)

Endotherm at 89°C?

Calculate Enthalpy (Area)
& Onset Temp

\

Cool & Re-Heat
(2°C/min)

l

Van't Hoff Purity Analysis

Broad/Multiple
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Figure 2: DSC decision tree for melting point and purity validation.

Analysis & Discussion
Crystal Lattice Energy

The melting point of 89—90 °C is relatively high for a molecule of this molecular weight (192.26
Da) with a flexible alkyl chain. This thermal stability is attributed to the intermolecular hydrogen
bonding network.

e Mechanism: The urea moiety acts as a rigid anchor. The

interactions create infinite chains.

» Implication: Disrupting this lattice (dissolution) requires overcoming this cohesive energy.
Solvents capable of H-bond acceptance (e.g., DMSO, Methanol) will show significantly
higher solubility than non-polar solvents.

Polymorphism Risk

Urea derivatives are prone to conformational polymorphism. The "2-phenylethyl" chain can
rotate, potentially allowing the phenyl ring to pack differently (e.g., T-shaped vs. parallel
stacking).

 Recommendation: If the DSC scan shows a small endotherm before the main melt (e.g., at
80-82 °C), do not assume impurity. It may be a metastable polymorph (Form Il). Verify with
Powder X-Ray Diffraction (PXRD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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